molecular formula C20H23BrN2O4S B3553608 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide

2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide

Cat. No. B3553608
M. Wt: 467.4 g/mol
InChI Key: YUMWOZPKRPXUDE-UHFFFAOYSA-N
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Description

2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) enzyme. This compound has been widely studied for its potential applications in the treatment of various diseases, including inflammation, cancer, and autoimmune disorders.

Mechanism of Action

2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide works by selectively inhibiting the IKK enzyme, which is responsible for the phosphorylation and degradation of IκB proteins. These proteins play a critical role in the regulation of the NF-κB pathway. By inhibiting the IKK enzyme, this compound prevents the activation of the NF-κB pathway, which leads to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce the severity of autoimmune disorders in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide is its selectivity for the IKK enzyme. This allows for more precise targeting of the NF-κB pathway, which can lead to fewer side effects compared to non-specific inhibitors. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide. One area of interest is the development of more potent and selective IKK inhibitors. Another area of interest is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Scientific Research Applications

2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This pathway plays a critical role in the regulation of immune responses and inflammation. This compound has also been studied for its potential anticancer effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-27-19-12-11-15(13-17(19)21)28(25,26)23-18-10-6-5-9-16(18)20(24)22-14-7-3-2-4-8-14/h5-6,9-14,23H,2-4,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMWOZPKRPXUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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